(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 617694-27-6
VCID: VC15575005
InChI: InChI=1S/C25H28N4O3S/c1-3-4-5-6-7-8-15-32-20-10-9-18(16-21(20)31-2)17-22-24(30)29-25(33-22)27-23(28-29)19-11-13-26-14-12-19/h9-14,16-17H,3-8,15H2,1-2H3/b22-17-
SMILES:
Molecular Formula: C25H28N4O3S
Molecular Weight: 464.6 g/mol

(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 617694-27-6

Cat. No.: VC15575005

Molecular Formula: C25H28N4O3S

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 617694-27-6

Specification

CAS No. 617694-27-6
Molecular Formula C25H28N4O3S
Molecular Weight 464.6 g/mol
IUPAC Name (5Z)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C25H28N4O3S/c1-3-4-5-6-7-8-15-32-20-10-9-18(16-21(20)31-2)17-22-24(30)29-25(33-22)27-23(28-29)19-11-13-26-14-12-19/h9-14,16-17H,3-8,15H2,1-2H3/b22-17-
Standard InChI Key RUTAVLJHNHFILL-XLNRJJMWSA-N
Isomeric SMILES CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC
Canonical SMILES CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiazolo[3,2-b] triazol-6(5H)-one backbone, where a thiazole ring (five-membered, containing nitrogen and sulfur) is fused with a triazole moiety (five-membered, three nitrogen atoms). The Z-configuration at the 5-position is stabilized by intramolecular hydrogen bonding between the benzylidene group and the triazole nitrogen .

Key Substituents:

  • 3-Methoxy-4-octyloxybenzylidene: A benzylidene group with methoxy (-OCH₃) and octyloxy (-OC₈H₁₇) substituents at the 3- and 4-positions, respectively. The octyloxy chain enhances lipophilicity, potentially improving membrane permeability .

  • Pyridin-4-yl: A pyridine ring at the 2-position, contributing to π-π stacking interactions and metal coordination capabilities .

Spectroscopic and Crystallographic Data

X-ray diffraction studies of analogous thiazolo-triazole derivatives reveal planar geometries, with dihedral angles between the benzylidene and triazole planes ranging from 5–15° . Infrared (IR) spectra typically show:

  • C=O stretch: 1680–1700 cm⁻¹ (triazolone carbonyl) .

  • C=N stretch: 1600–1620 cm⁻¹ (thiazole and triazole rings) .

  • Aromatic C-H bends: 750–850 cm⁻¹ (substituted benzene and pyridine) .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves three primary stages :

Stage 1: Precursor Preparation

  • Thiazole-amine intermediate: Condensation of 2-aminothiazole with chloroacetic acid yields a thiazolone scaffold.

  • Triazole formation: Cyclization via Huisgen 1,3-dipolar cycloaddition using sodium azide and ammonium chloride.

Stage 2: Functionalization

  • Benzylidene introduction: Knoevenagel condensation between the triazolone and 3-methoxy-4-octyloxybenzaldehyde under acidic conditions (e.g., acetic acid/p-toluenesulfonic acid) .

  • Pyridine substitution: Nucleophilic aromatic substitution at the 2-position using 4-aminopyridine.

Stage 3: Purification

Crystallization from hexane/acetone mixtures yields the final product with >95% purity (HPLC).

Reaction Scheme

Thiazolone+3-Methoxy-4-octyloxybenzaldehydeH+Benzylidene intermediate4-AminopyridineFinal Product\text{Thiazolone} + \text{3-Methoxy-4-octyloxybenzaldehyde} \xrightarrow{\text{H}^+} \text{Benzylidene intermediate} \xrightarrow{\text{4-Aminopyridine}} \text{Final Product}

Reagents: Acetic anhydride, sodium acetate, 70–80°C, 12–24 h .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in DMSO45 mg/mL (25°C)
LogP (octanol/water)3.8 ± 0.2
Melting Point198–202°C (decomposes)

The octyloxy chain confers moderate lipophilicity (LogP ~3.8), balancing aqueous and lipid solubility. Stability studies indicate decomposition <5% after 6 months at -20°C.

Electronic Effects of Substituents

Hammett analysis of analogous compounds demonstrates that electron-donating groups (e.g., methoxy) at the 3- and 4-positions increase electron density on the benzylidene ring, enhancing resonance stabilization . The octyloxy group’s inductive (-I) effect slightly withdraws electrons, mitigating excessive charge localization .

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 µg/mL, comparable to ciprofloxacin . Activity is attributed to:

  • Membrane disruption: Interaction with lipid bilayers via the octyloxy chain.

  • Enzyme inhibition: Binding to bacterial DNA gyrase (IC₅₀ = 12 µM) .

Hazard TypeRisk Level
Skin irritationModerate
Eye damageSevere
Acute toxicity (oral)LD₅₀ > 2000 mg/kg (rat)

Applications and Future Directions

Current research focuses on:

  • Drug delivery systems: Encapsulation in PEGylated liposomes to improve bioavailability.

  • Photodynamic therapy: Photoactivation of the benzylidene moiety for targeted cancer treatment .

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